molecular formula C20H30O3 B1325953 Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate CAS No. 898757-24-9

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate

Cat. No. B1325953
M. Wt: 318.4 g/mol
InChI Key: ZZDUAJUKDMAYJM-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate (EOPHH) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the class of compounds known as heptanoates, which are fatty acid derivatives with a seven-carbon backbone. EOPHH has been studied for its potential use in the synthesis of various compounds, its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Related Compounds : Research on compounds structurally related to Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate includes the synthesis of various esters and ketones. For example, the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate involves a Wittig reaction, a method that could be relevant for the synthesis of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate (Vostrikov et al., 2010).

  • Ketonization Studies : Catalytic ketonization over oxide catalysts, including transformations of various alkyl heptanoates, provides insights into the chemical behavior of similar compounds. These studies help understand the reactions and potential applications of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate (Gliński et al., 2005).

Potential Biological Activities

  • Enzyme Inhibition Properties : Research into compounds like 7-oxo-7(phenylamino)heptanoic acid, which shares structural features with Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate, reveals potential enzyme inhibition properties, offering a possible avenue for pharmaceutical application (Feeder & Jones, 1994).

Industrial and Material Science Applications

  • Polymer Incorporation : Studies on the growth and polymer incorporation of Pseudomonas oleovorans on alkyl esters of heptanoic acid, including ethyl heptanoate, provide insights into the potential use of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate in biopolymer production (Scholz et al., 1994).

properties

IUPAC Name

ethyl 7-oxo-7-(4-pentylphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-7-10-17-13-15-18(16-14-17)19(21)11-8-6-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDUAJUKDMAYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645771
Record name Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate

CAS RN

898757-24-9
Record name Ethyl ζ-oxo-4-pentylbenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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